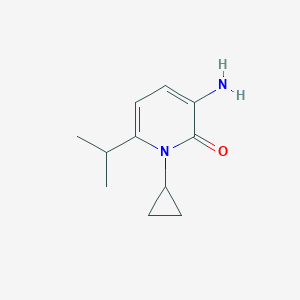

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one

Description

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is a bicyclic organic compound featuring a cyclopropyl substituent at position 1 and an isopropyl group at position 6 of the dihydropyridinone core.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-amino-1-cyclopropyl-6-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C11H16N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8-3-4-8/h5-8H,3-4,12H2,1-2H3 |

InChI Key |

DDEZDSYENNKPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include cyclopropylamine, isopropyl ketone, and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyridine derivatives.

Reduction: Formation of more saturated analogs.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence highlights tools like SHELX and AutoDock Vina , specific data for 3-amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one remain absent. Future studies should prioritize:

Crystallographic refinement to resolve its 3D conformation and intermolecular interactions.

High-throughput docking against therapeutic targets to benchmark its activity against known analogs.

Biological Activity

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS No. 1466012-82-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 192.26 g/mol. Its structural features include a cyclopropyl group and a dihydropyridinone moiety, which are critical for its biological activity.

Biological Activity Overview

Antibacterial Activity :

Research indicates that derivatives of similar structures exhibit antibacterial properties. For instance, compounds containing cyclopropyl groups have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one against various bacterial strains remains to be fully characterized but shows promise based on structural analogs .

CYP450 Interaction :

Inhibition of cytochrome P450 enzymes is a crucial aspect of drug metabolism. Similar compounds have demonstrated varying degrees of inhibition on CYP3A4, which could suggest potential interactions and implications for drug-drug interactions (DDIs) in therapeutic contexts .

The exact mechanism by which 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one exerts its biological effects is not fully elucidated; however, it likely involves modulation of enzyme activity related to metabolic pathways or direct interaction with bacterial targets.

Study 1: Antibacterial Efficacy

A study focusing on structurally related compounds reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the cyclopropyl structure could enhance activity, indicating a structure-activity relationship (SAR) that may apply to 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one .

Study 2: CYP450 Inhibition Profile

In vitro assays demonstrated that compounds similar to 3-Amino-1-cyclopropyl derivatives showed potent reversible inhibition of CYP3A4 with an IC50 value around 0.34 μM. This suggests that while the compound may have therapeutic potential, careful consideration is necessary regarding its metabolic profile and potential for DDIs .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one, and how can yield be optimized?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by dihydropyridinone ring closure. For example, cyclopropane derivatives can be synthesized using bromoacetophenone intermediates under reflux conditions in ethanol, as described for analogous compounds . Yield optimization may require:

- Temperature control : Maintaining 60–80°C during cyclopropane formation to minimize side reactions.

- Catalyst screening : Testing Pd(OAc)₂ or CuI for coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ring closure efficiency compared to ethanol .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine orthogonal analytical methods:

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., open-ring derivatives).

- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 0.76–0.96 ppm, multiplet) and dihydropyridinone NH (δ 8.2–8.5 ppm) .

- XRD : Confirm cyclopropane geometry and hydrogen-bonding motifs in the crystal lattice .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from tautomerism or dynamic effects. Strategies include:

- DFT calculations : Simulate NMR chemical shifts for possible tautomers (e.g., keto-enol forms) and compare with experimental data .

- MD simulations : Assess conformational flexibility of the cyclopropane moiety under solvent conditions .

- High-resolution MS : Use ESI-TOF to resolve isotopic patterns and validate molecular formulas (e.g., [M+H]⁺ = 235.1452) .

Q. What experimental designs are suitable for probing the compound’s reactivity in biological systems?

For mechanistic studies:

- In vitro assays : Screen against cytochrome P450 isoforms to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- Isotopic labeling : Use ¹⁵N-labeled amino groups to track metabolic pathways via LC-MS/MS .

- Kinetic studies : Measure reaction rates with nucleophiles (e.g., glutathione) to assess electrophilic liability .

Q. How can researchers address low solubility in aqueous buffers during pharmacological evaluation?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

- pH adjustment : Test solubility at pH 6.5–7.4, as the dihydropyridinone ring may protonate under acidic conditions .

Data Contradiction Analysis

Q. Conflicting XRD and NMR data suggest structural flexibility. How should this be resolved?

- Variable-temperature NMR : Monitor cyclopropane proton splitting at 25°C vs. −40°C to detect conformational locking .

- SC-XRD vs. powder XRD : Compare single-crystal and bulk material data to rule out polymorphism .

Q. Discrepancies in biological activity across assays: What factors should be considered?

- Redox interference : Test for false positives in cell-based assays using ROS scavengers (e.g., NAC) .

- Protein binding : Measure free fraction via equilibrium dialysis to account for serum protein interactions .

Methodological Recommendations

- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization .

- Data reporting : Include full NMR assignments (δ, multiplicity, J-values) and HRMS spectra in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.